
3-Hydroxy-2-methyl-1-(morpholin-4-yl)pyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-methyl-1-(morpholin-4-yl)pyridin-4(1H)-one is a synthetic organic compound that belongs to the class of pyridinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the morpholine ring and hydroxyl group in its structure suggests that it may have interesting pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methyl-1-(morpholin-4-yl)pyridin-4(1H)-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyridinone Core: Starting with a suitable pyridine derivative, the core structure can be formed through cyclization reactions.
Introduction of the Hydroxyl Group: Hydroxylation reactions can be employed to introduce the hydroxyl group at the desired position.
Morpholine Substitution: The morpholine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2-methyl-1-(morpholin-4-yl)pyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-methyl-1-(morpholin-4-yl)pyridin-4(1H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group and morpholine ring could play crucial roles in binding to the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-1-methylpyridin-4(1H)-one: Lacks the morpholine ring.
3-Hydroxy-2-methyl-1-(piperidin-4-yl)pyridin-4(1H)-one: Contains a piperidine ring instead of morpholine.
4-Hydroxy-2-methyl-1-(morpholin-4-yl)pyridin-3(1H)-one: Hydroxyl group at a different position.
Uniqueness
The presence of both the hydroxyl group and the morpholine ring in 3-Hydroxy-2-methyl-1-(morpholin-4-yl)pyridin-4(1H)-one makes it unique compared to similar compounds. These functional groups may confer distinct biological activities and chemical reactivity.
Propiedades
Número CAS |
326590-54-9 |
|---|---|
Fórmula molecular |
C10H14N2O3 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
3-hydroxy-2-methyl-1-morpholin-4-ylpyridin-4-one |
InChI |
InChI=1S/C10H14N2O3/c1-8-10(14)9(13)2-3-12(8)11-4-6-15-7-5-11/h2-3,14H,4-7H2,1H3 |
Clave InChI |
FIKLJMXKFJUAMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C=CN1N2CCOCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


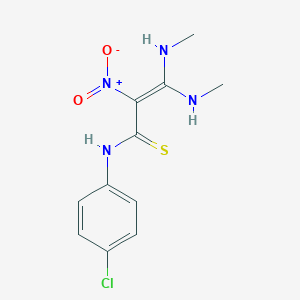
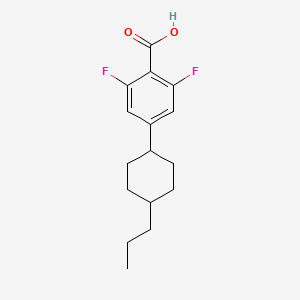
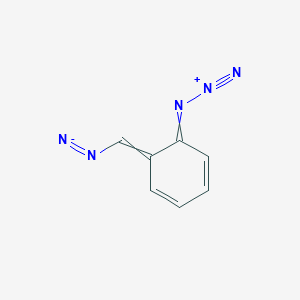
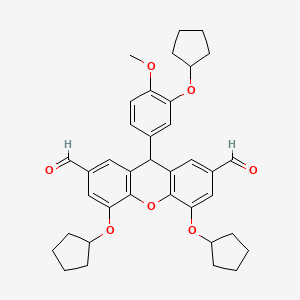


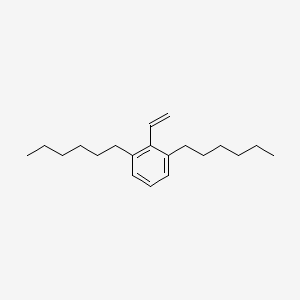
![(1R,5R,6S,7S)-6,7-dihydroxy-8-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14254072.png)
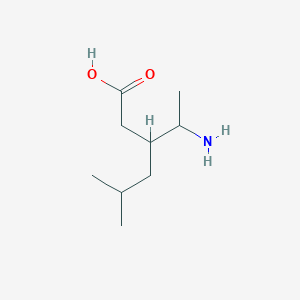

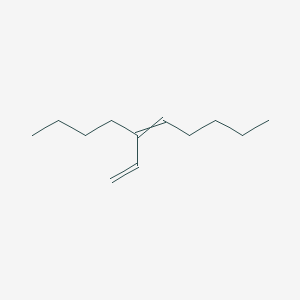
![2-Methyl-2-(prop-1-en-1-yl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14254081.png)

![Benzene, [3-(cyclohexyloxy)propyl]-](/img/structure/B14254092.png)
